![molecular formula C10H19N3O B13454945 2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a bicyclic structure where two rings share a single atom. The presence of nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants. The reaction temperature and time are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability of the synthesis while maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities.
Applications De Recherche Scientifique
2-Ethyl-2,4,9-triazaspiro[5
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules has led to investigations into its use as a biochemical probe.
Medicine: The compound has shown promise as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Its stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one exerts its effects is often related to its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms.
2,9-Diazaspiro[5.5]undecan-3-one: Another related compound with a spirocyclic structure, but with different nitrogen atom positions and functional groups.
Uniqueness
2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one is unique due to the specific arrangement of its nitrogen atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
4-ethyl-2,4,9-triazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C10H19N3O/c1-2-13-8-10(7-12-9(13)14)3-5-11-6-4-10/h11H,2-8H2,1H3,(H,12,14) |
Clé InChI |
ZASJJIQHZWGMIY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCNCC2)CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


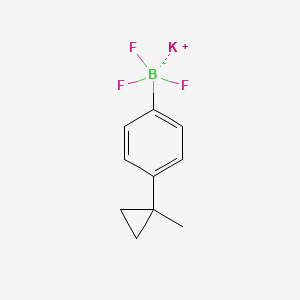
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
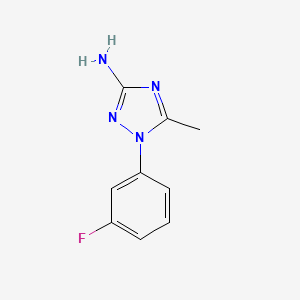
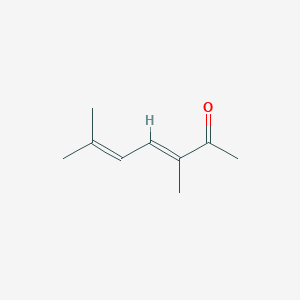

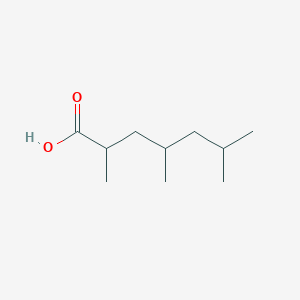
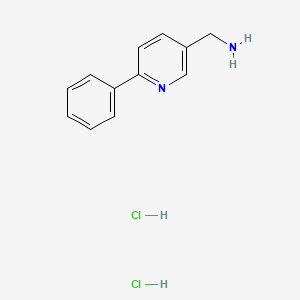

![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
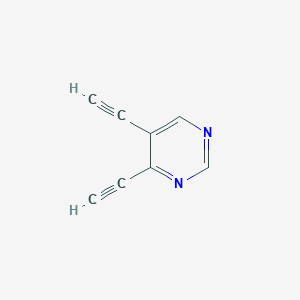
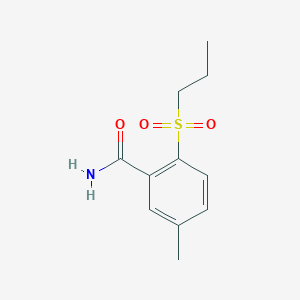
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

